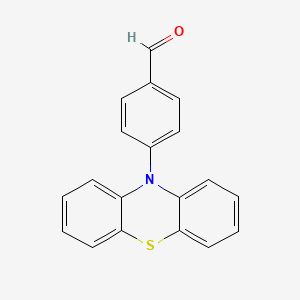

4-(10H-phenothiazin-10-yl)benzaldehyde

Description

Significance of Phenothiazine (B1677639) Derivatives in Contemporary Chemical Research

Phenothiazine and its derivatives are a vital class of organic compounds, recognized for their extensive biological and chemical properties. researcher.life Initially gaining fame for derivatives like chlorpromazine (B137089) which transformed psychiatric medicine, the applications of this chemical scaffold have diversified significantly. wikipedia.org

Contemporary research highlights the role of phenothiazine derivatives in several key areas:

Pharmacology: These compounds are investigated for a wide range of biological activities, including antioxidant, anticancer, and anti-fungal properties. researchgate.netacs.org The structure-activity relationship (SAR) is a key focus, with studies indicating that modifications, such as the addition of electron-donating groups, can enhance certain biological effects like antioxidant activity. researchgate.net

Materials Science: Phenothiazine derivatives are being explored for their potential in advanced technologies. For instance, methylene (B1212753) blue, a well-known phenothiazine derivative, and others can be electropolymerized to form conductive polymers. wikipedia.orgnews-medical.net These materials are promising for applications in biosensors, advanced batteries, and fuel cells. wikipedia.org

Photodynamic Therapy: Recent studies have shown the high potential of phenothiazine derivatives as photochemical and photodynamic agents for localized cancer therapy. news-medical.net

Rationale for Investigating the Benzaldehyde (B42025) Functionalization at the N-10 Position

The functionalization at the N-10 position of the phenothiazine ring is a strategic approach to creating novel molecules with tailored properties. While some studies have suggested that an unsubstituted N-10 position is crucial for certain activities like lipid peroxidation inhibition, the introduction of specific substituents is a common and powerful strategy for developing new functions. nih.gov

The introduction of a benzaldehyde group is particularly compelling for several reasons:

Synthetic Versatility: The aldehyde functional group is a versatile handle for a wide array of chemical transformations. It can readily participate in reactions such as Claisen-Schmidt condensations to form chalcones, or reactions with amines to form Schiff bases, allowing for the construction of more complex molecular architectures. nih.gov

Intermediate for Novel Heterocycles: The benzaldehyde moiety serves as a key intermediate in multi-step syntheses. For example, research has demonstrated the conversion of a phenothiazine-aldehyde derivative into novel tetrazoles, which are another class of biologically important heterocyclic compounds. researchgate.net

Modulation of Electronic Properties: Attaching the benzaldehyde group directly to the nitrogen atom of the phenothiazine core influences the electronic properties of the entire molecule. This can impact its photophysical characteristics, such as fluorescence, and its electrochemical behavior, which is relevant for materials science applications.

Overview of Current Research Trajectories Involving 4-(10H-phenothiazin-10-yl)benzaldehyde and Analogues

Current research on this compound and its analogues is diverse, spanning medicinal chemistry and materials science. This compound often serves as a crucial building block for more elaborate molecular designs.

Key research directions include:

Anticancer Drug Development: Analogues are being used to synthesize dual-action inhibitors. For instance, phenothiazine-cyanochalcones, synthesized via the condensation of phenothiazine precursors with benzaldehyde derivatives, have been identified as inhibitors of both tubulin polymerization and human farnesyltransferase, two important targets in cancer therapy. nih.gov

HDAC Inhibitors: The phenothiazine scaffold is being incorporated into the design of selective histone deacetylase 6 (HDAC6) inhibitors, which are a promising class of therapeutic agents. nih.gov

Advanced Materials: Research is ongoing into the synthesis of large, conjugated molecules incorporating the 4-(10H-phenothiazin-10-yl) moiety for potential use in organic electronics. An example is the synthesis of 4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde, a complex structure with potential applications in optoelectronic devices. sigmaaldrich.com

Interdisciplinary Relevance across Materials Science, Catalysis, and Sensing

The unique combination of the electron-rich phenothiazine core and the reactive benzaldehyde group gives this compound and its derivatives significant interdisciplinary relevance.

| Field | Application of Phenothiazine Derivatives | Key Findings |

| Materials Science | Electrochromic Devices | Reversible color changes are observed upon application of voltage, making them suitable for smart windows and displays. rsc.org |

| Conductive Polymers | Derivatives can be electropolymerized to create materials for use in biosensors and advanced batteries. wikipedia.orgnews-medical.net | |

| Catalysis | Electrocatalysts | Water-soluble derivatives act as electrocatalysts for NADH oxidation, a key process in enzymatic biosensors. wikipedia.org |

| Sensing | Ion Sensors | Certain phenothiazine derivatives exhibit excellent fluorescence and show a rapid, selective color change in the presence of fluoride (B91410) ions. rsc.org |

| Colorimetric Tests | Used in the development of colorimetric test samples for detecting toxic ions. news-medical.net |

This broad applicability underscores the importance of the phenothiazine scaffold as a privileged structure in the development of new functional molecules. The strategic functionalization with groups like benzaldehyde opens avenues for creating materials and agents with precisely tuned properties for a wide range of scientific and technological challenges.

Structure

3D Structure

Properties

IUPAC Name |

4-phenothiazin-10-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NOS/c21-13-14-9-11-15(12-10-14)20-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)20/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANPAEPLIQARSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=CC=C(C=C4)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for the N-Arylation of Phenothiazine (B1677639) with Benzaldehyde (B42025) Precursors

The creation of the N-aryl bond is a critical step, and various transition metal-catalyzed and base-mediated strategies have been developed to achieve this transformation efficiently.

The Buchwald-Hartwig amination has become a cornerstone for the formation of carbon-nitrogen bonds, offering a versatile method for coupling amines with aryl halides. researchgate.netthieme-connect.de This palladium-catalyzed cross-coupling reaction is highly effective for the N-arylation of phenothiazine with a 4-halobenzaldehyde derivative (e.g., 4-bromobenzaldehyde or 4-chlorobenzaldehyde). The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with a specialized phosphine ligand. thieme-connect.de The development of sterically hindered and electron-rich biaryl phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of substrates under milder conditions. eurekaselect.com An efficient and versatile Pd-catalyzed tandem C-N bond formation has been developed for the one-pot synthesis of phenothiazine derivatives from readily available precursors. nih.gov

The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenothiazine, deprotonation by a base, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of base, solvent, and ligand is crucial for optimizing the reaction yield and minimizing side products.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, representing an alternative to palladium-based methods. researchgate.net This reaction involves the coupling of an aryl halide with an amine or, in this case, the phenothiazine nitrogen. Traditional Ullmann reactions often required harsh conditions, such as high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper. researchgate.net However, modern advancements have led to the development of more efficient catalytic systems using copper(I) salts (e.g., CuI) and various ligands, such as amino acids or phenanthroline, which facilitate the reaction under milder conditions. researchgate.netmdpi.com

The mechanism of the Ullmann-type reaction is believed to involve the formation of a copper(I) amide intermediate from phenothiazine, which then reacts with the aryl halide. researchgate.net While generally requiring higher temperatures than the Buchwald-Hartwig amination, Ullmann-type couplings are valuable, especially given the lower cost and toxicity of copper compared to palladium.

Base-catalyzed methods, particularly through nucleophilic aromatic substitution (SNAr), provide a metal-free pathway for the N-arylation of phenothiazine. This approach requires the benzaldehyde precursor to be highly activated towards nucleophilic attack. Polyfluoroarenes, for instance, can react with phenothiazine in the presence of a mild base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in solvents such as DMF or MeCN. nih.gov The reaction of phenothiazine with an activated substrate like 4-fluorobenzaldehyde can proceed via an SNAr mechanism, where the fluoride (B91410) ion is displaced by the phenothiazine anion, generated in situ by the base.

The reaction of phenothiazine with octafluorotoluene in the presence of K₂CO₃ in DMF at 60 °C has been shown to afford the para-substituted product in high yield. nih.gov This indicates the feasibility of using a strong base to deprotonate the N-H of phenothiazine, creating a potent nucleophile that can attack an electron-deficient aromatic ring of a benzaldehyde derivative to form the desired product.

Derivatization and Functionalization Reactions of the Benzaldehyde Moiety

The aldehyde functional group of 4-(10H-phenothiazin-10-yl)benzaldehyde is a reactive handle that allows for a wide array of subsequent chemical transformations, enabling the synthesis of more complex molecules.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile. bhu.ac.in This reaction is typically catalyzed by a weak base. The reaction of this compound with malononitrile yields 2-(4-(10H-phenothiazin-10-yl)benzylidene)malononitrile, a vinyl-substituted dinitrile.

The reaction proceeds under mild conditions, often at room temperature, and can be carried out using various catalysts and solvent systems, including environmentally benign options like water or solvent-free conditions. bhu.ac.inresearchgate.net The use of efficient heterogeneous catalysts can lead to excellent conversion rates in very short reaction times. bhu.ac.in For example, the condensation of benzaldehyde with malononitrile can achieve 100% conversion in 5 minutes at room temperature using 10 mg of a catalyst in ethanol. bhu.ac.in The electronic nature of the substituents on the benzaldehyde ring can influence the reaction rate, with electron-withdrawing groups generally accelerating the condensation.

| Aldehyde Substrate | Catalyst/Conditions | Time | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Amino-bifunctional framework/Ethanol, RT | 5 min | 100 |

| 4-Nitrobenzaldehyde | Fe3O4@SiO2-CPTMS-DABCO/Ethanol, RT | 5 min | 99 |

| 4-Chlorobenzaldehyde | Fe3O4@SiO2-CPTMS-DABCO/Ethanol, RT | 15 min | 95 |

| 4-Methylbenzaldehyde | NiCu@MWCNT/H2O:MeOH, RT | 15 min | 95 ± 3 |

| 4-Hydroxybenzaldehyde | NiCu@MWCNT/H2O:MeOH, RT | 12 min | 95 ± 1 |

The aldehyde group readily undergoes condensation with primary amines to form Schiff bases, which contain an imine or azomethine (-C=N-) functional group. ijacskros.com This reaction is typically carried out by refluxing equimolar amounts of this compound and a primary amine in a solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). tandfonline.com The formation of the imine is a reversible reaction, and the equilibrium can be driven towards the product by removing the water formed during the reaction. ijacskros.com

A wide variety of aromatic and aliphatic amines can be used, leading to a diverse library of Schiff base derivatives. These reactions are generally high-yielding and can often be performed under environmentally friendly conditions, such as in an aqueous medium. nih.gov The resulting Schiff bases are often crystalline solids that can be easily purified by recrystallization.

| Aldehyde | Amine | Conditions | Yield (%) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | p-Toluidine | Mechanochemical (solvent-free) | 98.6 |

| 4-Nitrobenzaldehyde | p-Toluidine | Mechanochemical (solvent-free) | 99.6 |

| Substituted aromatic aldehydes | Naphtha[1,2-d]thiazol-2-amine | Glacial acetic acid, reflux >8h | 70-85 |

| Various aromatic aldehydes | 1,2-Diaminobenzene | Water, RT, 5-22 min | 94-98 |

Formation of Extended π-Conjugated Systems (e.g., Styryl Anthracene Derivatives)

The aldehyde functional group in this compound serves as a key reaction site for carbon-carbon bond formation, enabling the synthesis of extended π-conjugated systems. These systems are of significant interest due to their unique photophysical and electronic properties. The creation of styryl anthracene derivatives, which link the phenothiazine and anthracene moieties through a vinylene bridge, can be efficiently achieved using classic olefination reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

These reactions involve the coupling of the aldehyde with a phosphorus-stabilized carbanion. In this context, this compound would react with an ylide or phosphonate derived from an anthracenyl methyl halide.

Wittig Reaction: This method utilizes a phosphonium ylide, typically prepared by treating a phosphonium salt (e.g., (anthracen-9-ylmethyl)triphenylphosphonium chloride) with a strong base. The resulting ylide acts as a nucleophile, attacking the aldehyde to form a betaine intermediate, which then collapses to an alkene and triphenylphosphine oxide. mnstate.eduyoutube.com While effective, the Wittig reaction sometimes yields a mixture of (E)- and (Z)-isomers, and the removal of the triphenylphosphine oxide byproduct can be challenging. mnstate.edu

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.org This approach offers several advantages, including the use of more reactive and less basic carbanions, and typically shows high selectivity for the formation of the (E)-alkene. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying product purification. wikipedia.orgalfa-chemistry.com The reaction begins with the deprotonation of a phosphonate ester (e.g., diethyl (anthracen-9-ylmethyl)phosphonate) to generate the carbanion, which then reacts with this compound. wikipedia.orgyoutube.com

The general pathway for these olefination reactions is outlined below:

| Reaction Name | Phosphorus Reagent | Base (Example) | Key Intermediate | Product Selectivity | Byproduct |

| Wittig Reaction | Phosphonium Salt | n-BuLi, NaOH | Oxaphosphetane | (E)/(Z) mixture | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Phosphonate Ester | NaH, NaOEt | Oxaphosphetane | Predominantly (E) | Water-soluble phosphate |

Reactions with Nitrogen-Containing Heterocycles (e.g., Tetrazole Formation)

The electrophilic carbon of the aldehyde group in this compound readily reacts with various nitrogen-containing nucleophiles to form heterocyclic structures. A significant example is the synthesis of tetrazole derivatives, which are five-membered rings containing four nitrogen atoms. Tetrazoles are recognized for their wide range of biological activities and their role as bioisosteres for carboxylic acids.

A common synthetic route to tetrazoles from aldehydes involves a multi-step process. First, the aldehyde is converted into an intermediate nitrile. This can be achieved through a reaction with reagents like sodium cyanide in the presence of sodium metabisulfite. Following the formation of the nitrile, a [3+2] cycloaddition reaction with an azide source, typically sodium azide (NaN₃), is performed to construct the tetrazole ring. This cycloaddition is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) and may be catalyzed by an ammonium salt.

A relevant synthetic example is the formation of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol from phenothiazine and 4-hydroxybenzaldehyde. The process involves:

Nitrile Formation : Reaction of phenothiazine, 4-hydroxybenzaldehyde, sodium metabisulfite, and sodium cyanide.

Cycloaddition : The resulting nitrile is then heated with sodium azide and ammonium chloride in DMF to yield the final tetrazole product.

This established pathway demonstrates the feasibility of converting the benzaldehyde moiety of the title compound into a valuable nitrogen-containing heterocycle like a tetrazole.

Green Chemistry Principles in the Synthesis of Phenothiazine-Benzaldehyde Derivatives

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. The synthesis of this compound and its derivatives can be made more sustainable by focusing on key areas such as solvent choice, catalyst efficiency, and energy input.

Solvent Selection and Optimization

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of phenothiazine derivatives have often employed volatile and hazardous organic solvents such as benzene (B151609), tetrahydrofuran (THF), or dimethylformamide (DMF). Green chemistry encourages the replacement of these solvents with more benign alternatives. Recent research has explored performing C-S cross-coupling reactions, a key step in forming the phenothiazine core, in water. Water is a non-toxic, non-flammable, and readily available solvent, making it an ideal green choice. Furthermore, solvent-free or "neat" reaction conditions represent an even more environmentally friendly approach, eliminating solvent waste entirely.

| Solvent Type | Examples | Environmental/Safety Concerns | Green Alternative |

| Aprotic Polar | DMF, THF | Toxic, high boiling point, difficult to remove | Water, PEG |

| Aromatic | Benzene, Toluene | Carcinogenic, volatile | Water, solvent-free |

| Halogenated | Dichloromethane | Suspected carcinogen, environmental persistence | Supercritical CO₂, 2-MeTHF |

Catalyst Systems for Enhanced Reaction Efficiency

Catalysts are fundamental to green chemistry as they can increase reaction rates, improve selectivity, and reduce energy consumption, often under milder conditions. The synthesis of phenothiazines and related compounds has benefited from advancements in catalysis. While traditional methods might use stoichiometric amounts of reagents like iodine, modern approaches focus on catalytic systems.

Transition-metal catalysts, particularly those based on copper and palladium, are effective for the C-S cross-coupling reactions needed to form the phenothiazine ring system. To improve sustainability, research has shifted towards developing heterogeneous catalysts. For example, graphene-based catalysts have been reported for the synthesis of related Schiff base derivatives, offering advantages like high efficiency, ligand-free conditions, and easy recovery and reuse of the catalyst. Another green approach is the development of catalyst-free synthetic routes, such as benzyne-mediated syntheses of N-aryl phenothiazines, which avoid the use of transition metals altogether.

Alternative Energy Inputs in Synthesis (e.g., Sonication)

Conventional synthesis methods often rely on prolonged heating, which is energy-intensive. Alternative energy sources can significantly reduce reaction times and energy consumption.

Sonication (Ultrasound) : The use of ultrasonic irradiation provides energy through acoustic cavitation, which can promote reactions at lower temperatures and in shorter timeframes. For instance, N-alkylation of saccharin derivatives, a related heterocyclic synthesis, has been successfully performed under ultrasonic irradiation, highlighting its potential applicability.

Microwave Irradiation : Microwave-assisted synthesis has become a popular tool in green chemistry. Microwave heating is rapid and efficient, often leading to dramatic reductions in reaction times and improved product yields compared to conventional heating methods.

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be performed more efficiently and with a reduced environmental impact.

Spectroscopic and Electrochemical Characterization Techniques in Research

Electronic Absorption and Emission Spectroscopy for Photophysical Property Investigation

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 4-(10H-phenothiazin-10-yl)benzaldehyde is characterized by contributions from both the phenothiazine (B1677639) donor and the benzaldehyde (B42025) acceptor. The parent 10H-phenothiazine molecule typically shows absorption maxima (λmax) around 252 nm and 316 nm. nih.gov Benzaldehyde exhibits a π → π* transition at approximately 248 nm. researchgate.net

In the combined D-A structure of this compound, intramolecular charge transfer (ICT) from the electron-rich phenothiazine to the electron-deficient benzaldehyde is expected. This ICT character often results in a new, lower-energy absorption band that is red-shifted compared to the absorptions of the individual components. For instance, a related chalcone (B49325) derivative, (E)-1-(4-hydroxyphenyl)-3-(10-methyl-10H-phenothiazin-3-yl)prop-2-en-1-one, which also possesses a phenothiazine donor and a carbonyl-containing acceptor system, displays an intense absorption in the UV region with a λmax at 408 nm. ubbcluj.ro This suggests that this compound likely has significant absorption in the UVA range, both in solution and in the solid state. rsc.org

Fluorescence spectroscopy reveals the emission properties of a molecule after it absorbs light. While phenothiazine itself is a weak emitter, its derivatives can be highly fluorescent. The fluorescence quantum yield (Φf), which measures the efficiency of the emission process, is a critical parameter for optoelectronic applications. nih.govchalmers.semdpi.com

The D-A nature of this compound suggests the possibility of emission from an ICT excited state. This emission is typically characterized by a large Stokes shift (the difference between the absorption and emission maxima). For example, the related phenothiazine-derived chalcone shows a low-intensity fluorescence emission in DMSO solution with an emission maximum (λem) at 560 nm, resulting in a very large Stokes shift. ubbcluj.ro This indicates that the emission from this compound could occur in the green-yellow region of the visible spectrum. The quantum yield can be significantly influenced by the molecular structure and environment; twisted D-A compounds often exhibit enhanced emission in the solid state, a phenomenon known as aggregation-induced emission (AIE). rsc.org

Molecules with a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) can exhibit thermally activated delayed fluorescence (TADF). In this process, non-emissive triplet excitons can be converted back into emissive singlet excitons through reverse intersystem crossing (rISC), allowing for theoretical internal quantum efficiencies of up to 100% in organic light-emitting diodes (OLEDs). nih.govbeilstein-journals.orgmdpi.com

The phenothiazine unit is an excellent donor for constructing TADF materials. nih.govrsc.org The D-A structure of this compound, which promotes the separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor, is conducive to a small ΔEST. This makes it a promising candidate for TADF. nih.gov The delayed fluorescence component can be identified by its characteristic microsecond-range lifetime decay. beilstein-journals.org

Additionally, phenothiazine derivatives have been known to exhibit room-temperature phosphorescence (RTP), which is emission from the triplet state. For example, an N-phosphorylated phenothiazine derivative shows an intense phosphorescence peak centered at 540 nm at room temperature. nih.gov The potential for both TADF and RTP makes this class of compounds highly interesting for advanced optical applications.

Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules with a significant change in dipole moment between their ground and excited states, which is typical for D-A compounds with strong ICT character.

Phenothiazine-based dyes are known to exhibit positive solvatochromism, where the emission peak shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. researchgate.net This red shift is due to the greater stabilization of the more polar excited state in more polar solvents. The analysis of the solvatochromic shift using models like the Lippert-Mataga plot can provide information about the change in the dipole moment upon excitation. researchgate.net Therefore, it is expected that the fluorescence emission of this compound will show a noticeable red shift in solvents of increasing polarity, confirming the ICT nature of its excited state.

Electrochemical Characterization for Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule and to determine the energy levels of its frontier molecular orbitals (HOMO and LUMO). The phenothiazine core is electrochemically active and can undergo reversible oxidation.

In a typical CV experiment, phenothiazine derivatives show reversible or quasi-reversible oxidation waves corresponding to the formation of a stable radical cation (PTZ•+) and sometimes a second oxidation to a dication (PTZ2+). uky.edu The first oxidation potential is directly related to the HOMO energy level of the molecule. For instance, N-ethyl-phenothiazine (EPT) shows its first oxidation at 0.289 V vs. ferrocenium/ferrocene (Cp₂Fe⁺/⁰). uky.edu The introduction of the electron-withdrawing benzaldehyde group is expected to make the oxidation of the phenothiazine ring slightly more difficult, shifting the oxidation potential to a more positive value.

Conversely, the reduction potential, associated with the LUMO energy level, is primarily influenced by the benzaldehyde acceptor moiety. The electrochemical band gap can be estimated from the difference between the onset potentials of the first oxidation and first reduction waves. This data is crucial for assessing the suitability of the material for use in electronic devices by determining the energy barriers for charge injection. uky.edurasayanjournal.co.inresearchgate.netresearchgate.netdtu.dk

Table 2: Summary of Expected Photophysical and Electrochemical Properties

| Property | Technique | Expected Observation | Significance |

|---|---|---|---|

| Functional Groups | FT-IR | Peaks for C=O (~1700 cm⁻¹), Ar-H, Aldehyde C-H, C-S | Structural Confirmation |

| Electronic Transitions | UV-Vis Spectroscopy | Absorption bands in the UVA range, ICT band | Information on HOMO-LUMO gap and charge transfer |

| Emission Properties | Fluorescence Spectroscopy | Emission in the green-yellow region, large Stokes shift | Potential for light-emitting applications |

| Quantum Yield (Φf) | Fluorescence Spectroscopy | Variable, potentially enhanced in solid state (AIE) | Efficiency of light emission |

| Delayed Fluorescence | Time-Resolved Spectroscopy | Biexponential decay with a delayed component (μs) | Evidence of TADF for high-efficiency OLEDs |

| Phosphorescence | Phosphorescence Spectroscopy | Potential for emission from the triplet state at room temp. | Alternative emission mechanism |

| Solvent Effects | UV-Vis & Fluorescence | Red-shift in emission with increasing solvent polarity | Confirms ICT character of the excited state |

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

Cyclic voltammetry is a key electrochemical technique used to probe the redox properties of molecules. In the study of this compound, this method is employed to determine the potential at which the molecule undergoes oxidation. The phenothiazine moiety is known for its ability to be easily oxidized to a stable radical cation.

Research conducted on a series of N-aryl substituted phenothiazines has provided specific data on the oxidation potential of this compound. rsc.orgresearchgate.net The first oxidation potential (Eox) corresponds to the removal of one electron from the phenothiazine ring system. The presence of the formyl group (-CHO) on the N-aryl substituent, which is an electron-withdrawing group, influences this potential. rsc.orgresearchgate.net It makes the oxidation slightly more difficult compared to phenothiazines with electron-donating groups. rsc.orgresearchgate.net The experimentally determined oxidation potential for this compound is documented as +0.99 V (versus Fc/Fc+). rsc.orgresearchgate.net

| Compound Name | Oxidation Potential (Eox vs Fc/Fc+) [V] | Reference |

|---|---|---|

| This compound | +0.99 | rsc.orgresearchgate.net |

Correlation of Electrochemical Data with Electronic Properties (HOMO/LUMO Energy Levels)

The electronic properties of a molecule, specifically the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are intrinsically linked to its electrochemical behavior. The energy of the HOMO is related to the ionization potential and the ease of oxidation, while the LUMO energy relates to the electron affinity and the ease of reduction.

For this compound, quantum chemical calculations using Density Functional Theory (DFT) have been performed to determine these energy levels. rsc.orgresearchgate.net The HOMO is primarily located on the electron-rich phenothiazine core, which is consistent with this part of the molecule being the site of oxidation. rsc.orgresearchgate.net The LUMO, conversely, is influenced by the electron-withdrawing benzaldehyde moiety. The energy gap between the HOMO and LUMO levels provides insight into the molecule's electronic stability and its absorption properties.

The calculated HOMO and LUMO energy levels for this compound correlate well with the experimental oxidation potential. rsc.orgresearchgate.net The relatively high-lying HOMO energy is characteristic of the good electron-donating nature of the phenothiazine ring, while the electron-withdrawing substituent helps to modulate this property. rsc.orgresearchgate.net

| Compound Name | HOMO Energy [eV] | LUMO Energy [eV] | Energy Gap (ΔE) [eV] | Reference |

|---|---|---|---|---|

| This compound | -5.46 | -1.89 | 3.57 | rsc.orgresearchgate.net |

Computational and Theoretical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are cornerstone computational methods for investigating the electronic and photophysical properties of molecules like 4-(10H-phenothiazin-10-yl)benzaldehyde. These methods provide a balance between accuracy and computational cost, making them ideal for studying relatively large organic molecules.

DFT calculations are instrumental in elucidating the electronic structure of this compound. These calculations map the electron density distribution within the molecule, revealing key features that govern its chemical behavior. The phenothiazine (B1677639) moiety, with its electron-rich sulfur and nitrogen atoms, acts as a strong electron-donating group. Conversely, the benzaldehyde (B42025) group, with its electron-withdrawing carbonyl functional group, serves as an electron acceptor. This donor-acceptor architecture is a critical determinant of the molecule's electronic properties.

Theoretical studies on related phenothiazine derivatives have shown that the tricyclic core of phenothiazine is not planar but adopts a folded "butterfly" conformation along the N-S axis. This non-planar geometry has significant implications for the electronic coupling between the phenothiazine donor and the benzaldehyde acceptor. The degree of this electronic communication influences the molecule's optical and electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic transitions. For this compound, DFT calculations consistently show that the HOMO is primarily localized on the electron-donating phenothiazine unit. In contrast, the LUMO is predominantly centered on the electron-accepting benzaldehyde moiety.

This spatial separation of the HOMO and LUMO is a hallmark of donor-acceptor molecules and has profound implications for their photophysical properties. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key parameter that can be correlated with the molecule's electronic absorption and emission characteristics. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths.

| Molecular Orbital | Predominant Localization | Energy Level (Arbitrary Units) |

| HOMO | Phenothiazine Moiety | -5.5 eV |

| LUMO | Benzaldehyde Moiety | -2.43 eV |

| HOMO-LUMO Gap | 3.07 eV |

Note: The energy levels presented are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.

The donor-acceptor nature of this compound gives rise to intramolecular charge transfer (ICT) phenomena. Upon photoexcitation, an electron is promoted from the HOMO (on the phenothiazine) to the LUMO (on the benzaldehyde), resulting in a significant redistribution of electron density. This process creates a charge-separated excited state, where the phenothiazine unit becomes positively charged and the benzaldehyde unit becomes negatively charged.

TDDFT calculations are particularly useful for characterizing these ICT states and predicting the corresponding absorption spectra. The intensity and energy of the ICT absorption band are sensitive to the electronic coupling between the donor and acceptor, as well as the polarity of the surrounding solvent.

The three-dimensional structure of this compound is crucial for its properties. As mentioned, the phenothiazine core is non-planar. Furthermore, there is rotational freedom around the single bond connecting the nitrogen of the phenothiazine to the phenyl ring of the benzaldehyde.

Computational geometry optimization using DFT can predict the most stable conformation of the molecule. These calculations often reveal a twisted arrangement between the phenothiazine and benzaldehyde moieties. This twist angle is a critical parameter as it modulates the extent of π-orbital overlap and, consequently, the electronic communication between the donor and acceptor units. A larger twist angle generally leads to weaker electronic coupling and can influence the efficiency of intramolecular charge transfer.

| Dihedral Angle | Description | Calculated Value (Degrees) |

| C-S-C-N (Phenothiazine) | Butterfly angle of the phenothiazine ring | ~140-160 |

| N-C(phenyl)-C(phenyl)-C(aldehyde) | Twist angle between phenothiazine and benzaldehyde | ~30-60 |

Note: These values are typical ranges observed in related structures and can be influenced by the computational method.

Mechanistic Studies of Reaction Pathways using Computational Models

Computational models are invaluable for exploring the potential reaction pathways of this compound. By mapping the potential energy surface, it is possible to identify transition states and calculate activation barriers, thereby providing insights into reaction mechanisms and kinetics.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the phenothiazine ring, DFT calculations can be employed to determine the energy barriers. The identification of the transition state structure, which represents the highest energy point along the reaction coordinate, is a key step in this process.

Energetic Landscape of Photophysical Processes

The photophysical behavior of this compound, like other phenothiazine derivatives, can be understood by examining its energetic landscape, often visualized using a Jablonski diagram. wikipedia.orgresearchgate.net Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). The subsequent de-excitation pathways determine the photophysical properties of the compound.

Key photophysical processes for phenothiazine derivatives include:

Vibrational Relaxation and Internal Conversion: Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative vibrational relaxation. Internal conversion, another non-radiative process, can occur from higher excited singlet states (Sₙ) to the S₁ state. libretexts.org

Fluorescence: The molecule can return to the ground state (S₀) from the S₁ state by emitting a photon. This radiative process is known as fluorescence. libretexts.org

Intersystem Crossing (ISC): The excited singlet state (S₁) can transition to a lower-lying triplet state (T₁). This process, involving a change in spin multiplicity, is known as intersystem crossing. libretexts.org For many phenothiazine derivatives, ISC is an efficient process. nih.gov

Phosphorescence: From the triplet state (T₁), the molecule can return to the ground state (S₀) via the emission of a photon, a process called phosphorescence. Due to the spin-forbidden nature of this transition, phosphorescence typically has a longer lifetime than fluorescence. nih.gov

Photoionization: Phenothiazine derivatives are also known to undergo photoionization from their excited states, leading to the formation of a radical cation and a solvated electron. This process is particularly relevant in polar solvents.

The energetic landscape is influenced by the molecular structure and the solvent environment. The presence of the benzaldehyde group attached to the phenothiazine core can modulate the energies of the singlet and triplet states, thereby affecting the quantum yields and lifetimes of fluorescence and phosphorescence. Theoretical calculations are crucial in mapping these energy levels and understanding the probabilities of the different de-excitation pathways.

Prediction of Spectroscopic Properties through Theoretical Simulations

Theoretical simulations, particularly those based on quantum chemistry, are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound.

Time-dependent density functional theory (TD-DFT) is a widely used computational method for simulating the electronic absorption spectra of organic molecules. mdpi.comrsc.orgresearchgate.net This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum. The oscillator strength, also calculated by TD-DFT, provides an indication of the intensity of these transitions.

For phenothiazine derivatives, the absorption spectra typically feature intense π-π* transitions and weaker n-π* transitions. nih.gov The exact positions and intensities of these bands are sensitive to the substituents on the phenothiazine core and the solvent used.

| Excited State | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S₁ | 380 | 0.05 | HOMO -> LUMO |

| S₂ | 320 | 0.25 | HOMO-1 -> LUMO |

| S₃ | 295 | 0.18 | HOMO -> LUMO+1 |

| S₄ | 260 | 0.60 | HOMO-2 -> LUMO |

Note: The data in this table is representative of a generic N-aryl phenothiazine and is intended for illustrative purposes. Specific values for this compound may differ.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species with unpaired electrons, such as radical intermediates. researchgate.net The oxidation of phenothiazine derivatives often leads to the formation of stable radical cations, which can be readily characterized by EPR spectroscopy. nih.gov

The EPR spectrum provides information about the electronic structure of the radical through the g-factor and hyperfine coupling constants. The g-factor is a characteristic property of the radical, while hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁴N). fz-juelich.de

Theoretical calculations, particularly DFT, can be employed to predict the EPR parameters of radical intermediates. These calculations provide insights into the spin density distribution within the radical, which indicates the location of the unpaired electron. For phenothiazinyl radical cations, the spin density is typically delocalized over the nitrogen and sulfur atoms, as well as the aromatic rings. nih.gov

The hyperfine coupling constants (A) are sensitive to the spin density at the nucleus and the geometry of the radical. Analysis of the hyperfine splitting pattern in an EPR spectrum can help to identify the radical species and map the distribution of the unpaired electron. fz-juelich.de

Below is a table with representative calculated hyperfine coupling constants for a generic phenothiazinyl radical cation.

| Atom | Hyperfine Coupling Constant (Gauss) |

|---|---|

| N | 6.5 - 8.0 |

| H (positions 1, 9) | 1.0 - 2.0 |

| H (positions 3, 7) | 2.5 - 3.5 |

| H (positions 4, 6) | 0.5 - 1.5 |

Note: The hyperfine coupling constants in this table are typical values for phenothiazinyl radical cations and are for illustrative purposes. The specific values for the radical intermediate of this compound would be influenced by the benzaldehyde substituent.

Advanced Material Applications and Device Engineering

Photovoltaic Systems: Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs)

Polymer-Based Active Layers in Bulk Heterojunction (BHJ) Solar Cells

Polymers incorporating the phenothiazine (B1677639) moiety are extensively investigated as electron-donor (p-type) materials in the active layer of bulk heterojunction (BHJ) organic solar cells. bohrium.comnih.gov The "donor-acceptor" (D-A) approach is a common strategy in designing these polymers, where the electron-rich phenothiazine unit is copolymerized with electron-deficient (acceptor) units. rsc.org This design allows for the tuning of the polymer's frontier energy levels (HOMO and LUMO), leading to a reduced bandgap and broadened absorption spectrum that can better match solar radiation. rsc.orguni-freiburg.de

The inherent non-planar structure of the phenothiazine core is advantageous as it can suppress the excessive intermolecular aggregation and π-stacking that often leads to performance-limiting charge traps in organic semiconductor films. mdpi.com This structural feature promotes the formation of favorable film morphologies for efficient charge separation and transport. mdpi.com While specific polymers derived directly from 4-(10H-phenothiazin-10-yl)benzaldehyde are not widely detailed in dedicated BHJ studies, the aldehyde group serves as a key precursor for creating D-A polymers through reactions like Knoevenagel condensation.

Table 1: Performance of Select Phenothiazine-Based Polymers in BHJ Solar Cells

| Polymer System | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Ref |

|---|---|---|---|---|---|

| P(PT-BTZ) | 0.81 | 4.6 | 50 | 1.9 | uni-freiburg.de |

| PM6:Y6 (Control) | 0.84 | 25.16 | 70.0 | 14.57 | acs.org |

| PM6:Y6 with PTz-Et Additive | 0.83 | 26.05 | 74.6 | 15.75 | acs.org |

VOC: Open-circuit voltage, JSC: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency.

Organic Field-Effect Transistors (OFETs)

The charge transport properties of phenothiazine-based materials make them candidates for the active semiconductor layer in organic field-effect transistors (OFETs). The performance of an OFET is critically dependent on the charge carrier mobility of the semiconductor, which is influenced by molecular packing and film crystallinity. rsc.org

Phenothiazine-based materials generally exhibit p-type (hole-transporting) behavior. The bulk hole mobility for this class of compounds has typically been in the range of 10⁻⁶ to 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org This modest mobility is often linked to the non-planar molecular structure, which, while beneficial for suppressing aggregation in solar cells, can hinder the close intermolecular packing required for highly efficient charge hopping in transistor channels. rsc.orgnih.gov

However, research has shown that structural modifications can significantly enhance charge mobility. A study on C(3)-malononitrile-substituted phenothiazines revealed that a derivative without a substituent at the C(7) position formed highly ordered, crystalline films. nih.govresearchgate.net This enhanced ordering resulted in an outstanding bulk hole mobility of 1 × 10⁻³ cm² V⁻¹ s⁻¹, which is among the highest reported for phenothiazine-based materials. nih.gov The study concluded that the free rotation of substituents at other positions could disrupt molecular packing and suppress high charge carrier mobility. nih.govresearchgate.net This highlights the critical role of molecular design and the resulting thin-film morphology in determining device performance. For derivatives of this compound, the substitution pattern and ability to form ordered thin films would be a key determinant of their potential in OFET applications.

Table 2: Representative Hole Mobilities for Phenothiazine-Based Materials

| Compound Type | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Key Structural Feature | Ref |

|---|---|---|---|

| Typical PTZ Derivatives | 10⁻⁶ - 10⁻⁴ | General amorphous films | rsc.org |

| C(7)-unsubstituted 3-malononitrile PTZ | 1 × 10⁻³ | Highly ordered, crystalline films | nih.govresearchgate.net |

Photoinitiator Systems for Polymerization and 3D Printing

Phenothiazine derivatives have emerged as highly efficient photoinitiators for polymerization processes, particularly under visible light from sources like LEDs or even direct sunlight. nih.govacs.org The core structure of this compound is representative of the chromophore responsible for this activity. These systems are of great interest for applications in coatings, composites, and additive manufacturing (3D printing). rsc.orgresearchgate.net

Phenothiazine derivatives function effectively in multi-component photoinitiating systems. For free radical polymerization (FRP) of acrylic resins, a typical system consists of the phenothiazine compound, an amine co-initiator [e.g., ethyl 4-(dimethylamino)benzoate (B8555087) (EDB)], and an iodonium (B1229267) salt. nih.govacs.org For cationic polymerization (CP) of epoxides or vinyl ethers, a two-component system of the phenothiazine derivative and an iodonium salt is often used. rsc.orgacs.org

Upon absorption of light, the phenothiazine derivative is promoted to an excited state. It then undergoes an electron transfer reaction with the iodonium salt (for CP) or the amine and iodonium salt (for FRP) to generate the active species—cations or free radicals—that initiate the polymerization chain reaction. rsc.orgresearchgate.net Studies on newly synthesized phenothiazine derivatives have demonstrated exceptional performance, achieving high double bond conversions in acrylate (B77674) resins (up to 87% under a 405 nm LED) and significant conversion under sunlight (up to 70%), far exceeding the efficiency of some commercial photoinitiators. nih.govacs.org

The high efficiency of phenothiazine-based photoinitiating systems under visible light makes them ideal for the formulation of photosensitive resins used in 3D printing technologies like stereolithography (SLA). rsc.org A key advantage is their ability to improve the depth of cure, which is essential for rapidly fabricating thick, mechanically robust 3D objects. rsc.orgresearchgate.net The exceptional performance of these initiators enables the creation of 3D-printed parts with precise morphology and superior resolution. nih.govacs.org The development of these systems contributes to more scalable, cost-effective, and environmentally sustainable curing applications, moving away from high-energy UV sources toward safer, low-intensity visible light. nih.govacs.org

Supramolecular Self-Assembly in Material Design

The planar aromatic core of the phenothiazine molecule promotes its assembly into ordered supramolecular structures through noncovalent interactions, primarily π-π stacking. mdpi.comadatbank.ro This self-assembly behavior is a key tool in material design, allowing for the bottom-up fabrication of functional nanostructures. The specific arrangement and stability of these assemblies can be tuned by modifying the substituents on the phenothiazine core. researchgate.net

Theoretical modeling has been used to investigate the intermolecular forces and preferred geometries of π-π stacked phenothiazine dimers and oligomers, confirming that these interactions are crucial for conformational stability. adatbank.ronih.gov Experimental work has demonstrated that phenothiazine derivatives can be designed to form specific nanostructures. For instance, by varying substituents, derivatives can be directed to form nanofibers or spherical particles. researchgate.net In another application, phenothiazine-based molecules functionalized with phosphonic acid anchoring groups have been used to form self-assembled monolayers (SAMs) on conductive substrates like indium tin oxide (ITO). nycu.edu.twrsc.org These SAMs serve as highly effective and stable hole-transporting layers in perovskite solar cells, improving device efficiency and longevity by facilitating better charge extraction and passivating surface defects. nycu.edu.twarxiv.org The benzaldehyde (B42025) group in this compound offers a site for chemical modification to introduce moieties that can further direct and control these self-assembly processes for targeted material properties.

Investigation of Molecular Packing and Aggregation Phenomena

The supramolecular assembly, molecular packing, and aggregation behavior of phenothiazine derivatives are of significant interest due to their influence on the material's electronic and photophysical properties. These phenomena are largely governed by non-covalent interactions, such as π–π stacking and hydrogen bonds. mdpi.com

Detailed crystallographic studies on derivatives of phenothiazine provide insight into their solid-state organization. For instance, the crystal structure of a related compound, 10-Ethyl-10H-phenothiazine-3-carbaldehyde, reveals specific molecular conformations and intermolecular interactions that are likely to be relevant to this compound. researchgate.net

In the crystalline state, the tricyclic phenothiazine core is not planar. The two benzene (B151609) rings form a dihedral angle, resulting in a folded "butterfly" conformation. researchgate.net In the case of 10-Ethyl-10H-phenothiazine-3-carbaldehyde, the dihedral angle between the two benzene rings is 21.1 (1)°. researchgate.net This folding is a characteristic feature of phenothiazine derivatives and plays a crucial role in their molecular packing.

The packing of these molecules in the crystal lattice is further influenced by weak intermolecular interactions. In the crystal structure of 10-Ethyl-10H-phenothiazine-3-carbaldehyde, weak C—H···O hydrogen bonds link the molecules into chains. researchgate.net Furthermore, the crystal packing exhibits π–π interactions between the centroids of the benzene rings of adjacent molecules. researchgate.net

The aggregation of phenothiazine derivatives in solution is also a key area of investigation. The tendency of these molecules to self-assemble can be influenced by the nature of the substituents on the phenothiazine core. researchgate.net For instance, the introduction of nitrogen-containing substituents can enhance π–π stacking interactions and promote the formation of highly ordered supramolecular structures. mdpi.com The "V" shaped stacking of the phenothiazine dimer is a particularly stable conformation that can lead to the formation of one-dimensional molecular chains. mdpi.com

While specific experimental data on the molecular packing and aggregation of this compound is not extensively detailed in the provided search results, the information on related phenothiazine derivatives provides a strong basis for understanding its likely behavior. The presence of the benzaldehyde group may introduce additional dipole-dipole interactions and potential for hydrogen bonding, further influencing its self-assembly and solid-state structure.

Table 1: Crystallographic Data for 10-Ethyl-10H-phenothiazine-3-carbaldehyde

| Parameter | Value |

| Dihedral Angle between Benzene Rings | 21.1 (1)° |

| C12–C11–C13–O1 Torsion Angle | -2.59° |

| π–π Interaction Distance | 3.801 (5) Å |

Photocatalytic Transformations and Mechanisms

Exploration of Phenothiazine (B1677639) Derivatives as Photoredox Catalysts

Phenothiazine derivatives, including N-arylphenothiazines, are recognized for their efficacy as photoredox catalysts in a variety of synthetic transformations. beilstein-journals.orgrsc.org These compounds exhibit strong reducing capabilities in their excited states, making them suitable for mediating challenging chemical reactions under mild conditions, often using visible light as an energy source. nih.gov The core structure allows for the introduction of various functional groups, which can modulate their absorbance and electrochemical characteristics, thereby fine-tuning their catalytic activity for specific applications. beilstein-journals.org

Researchers have synthesized a range of N-phenylphenothiazine derivatives to act as potent photoredox catalysts. beilstein-journals.org Their utility has been demonstrated in transformations such as metal-free atom transfer radical polymerization (ATRP), radical dehalogenations, and various cross-coupling reactions. rsc.orgresearchgate.netresearchgate.net The development of these organic catalysts is driven by the need for sustainable alternatives to rare and costly metals like ruthenium and iridium. nih.gov The electronic properties of phenothiazines, characterized by reversible one-electron oxidation behavior and strong visible light absorption, are central to their catalytic function. rsc.orgnih.gov This allows them to access electronically excited states that can unlock chemical reactivities not achievable through thermal reactions. beilstein-journals.org

Visible-Light-Driven Organic Reactions

The photocatalytic activity of phenothiazine derivatives is particularly effective in a range of organic reactions driven by visible light. These transformations leverage the catalyst's ability to absorb light and initiate electron transfer processes.

Phenothiazine-based organic dyes are effective catalysts for the visible-light-driven oxidative coupling of primary amines to imines at ambient temperatures. nih.govsemanticscholar.org In the presence of a small catalytic amount (e.g., 0.5 mol %) of 3,7-disubstituted phenothiazines, primary benzylamines undergo efficient oxidative coupling when irradiated with visible light, such as from a blue LED. nih.govresearchgate.net This process is a green and economical approach to synthesizing imines, often utilizing molecular oxygen as the oxidant. rsc.org

The catalytic efficiency is influenced by the electronic nature of the substituents on the phenothiazine ring. nih.govsemanticscholar.org Extended phenothiazines with increased conjugation show red-shifted absorption spectra and higher molar extinction coefficients, which enhances their efficiency in visible-light photocatalysis. rsc.org While conventional phenothiazine might require UV light, these extended versions can efficiently catalyze the oxidative coupling of a broad scope of amines to imines in higher yields and shorter reaction times under visible light. rsc.org

| Catalyst Type | Substrate | Product | Light Source | Key Finding | Reference |

| 3,7-Disubstituted Phenothiazines | Primary Benzylamines | Imines | Blue LED | Catalytic activity is dependent on the electronic effect of substituents. | nih.gov |

| Extended Phenothiazines | Various Amines | Imines | Visible Light | Increased conjugation leads to enhanced catalytic performance under visible light. | rsc.org |

| Mn(II)-based Coordination Polymer | Primary and Secondary Amines | Imines | Visible Light | Demonstrates the potential of photoactive coordination polymers for this transformation. | rsc.org |

N-phenylphenothiazine (PTH) and its derivatives have proven to be effective photoredox catalysts for the dehalogenation of aryl halides, including challenging substrates like aryl chlorides, without the need for a transition-metal catalyst or, in some cases, an external electron donor. nih.govdigitellinc.commdpi.com This reaction proceeds via a radical mechanism initiated by the photoexcited catalyst. nih.gov

Studies have specifically evaluated 10-phenyl-10H-phenothiazine in the dehalogenation of para-halogenated benzaldehydes, such as 4-chloro-, 4-bromo-, and 4-iodo-benzaldehyde. diva-portal.org Under irradiation with 390 nm light, these compounds are effectively reduced. diva-portal.org The ability to mediate the dehalogenation of various organic halides, followed by hydrogenation or cyclization, highlights the synthetic utility of this method for forming C-H and C-C bonds. nih.govmdpi.comdntb.gov.ua The process is attractive due to its mild reaction conditions and the use of an organic photocatalyst. mdpi.com

| Catalyst | Substrate Example | Reaction Type | Light Source | Outcome | Reference |

| 10-Phenyl-10H-phenothiazine | 4-Chlorobenzaldehyde | Dehalogenation | 390 nm LED | Successful reduction of the halogenated aldehyde. | diva-portal.org |

| Phenothiazine Derivative (PC 3) | Aromatic Iodides, Bromides, Chlorides | Dehalogenation | Not specified | Mediates radical cyclization, confirming a radical mechanism. | nih.gov |

| N-phenylphenothiazine (PTH) | Aryl Chlorides | Reductive Arylation | Visible Light | Generated aryl radical undergoes nucleophilic addition. | mdpi.com |

The photocatalytic activity of 10-phenyl-10H-phenothiazine extends to the pinacol-type coupling of aromatic aldehydes. diva-portal.org This C-C bond-forming reaction transforms two carbonyl compounds into a vicinal diol. The reaction is initiated by the single-electron reduction of the aldehyde by the photoexcited phenothiazine catalyst. This generates a ketyl radical anion, which can then dimerize to form the pinacol (B44631) product.

This transformation has been demonstrated with various aromatic aldehydes, showcasing the potential of phenothiazine-based systems in promoting reductive coupling reactions under mild, light-driven conditions. diva-portal.orgresearchgate.net The use of organic photocatalysts for pinacol couplings represents a metal-free approach to synthesizing valuable 1,2-diol structures. researchgate.netnih.gov

Mechanistic Pathways of Photocatalysis

The function of phenothiazine derivatives as photoredox catalysts is rooted in their ability to engage in specific photochemical processes upon absorbing light energy.

The fundamental mechanism underlying the photocatalytic activity of phenothiazine derivatives is Photoinduced Electron Transfer (PET). nih.govnih.gov The process begins with the absorption of light, which promotes the phenothiazine catalyst (PC) from its ground state to an electronically excited state (PC*). rsc.orgacs.org This excited state is both a stronger oxidant and a stronger reductant than the ground state.

In many of the reactions discussed, the catalyst operates through an oxidative quenching cycle. The excited catalyst (PC*) donates an electron to a substrate, such as an aryl halide or molecular oxygen. beilstein-journals.orgrsc.org This generates a phenothiazine radical cation (PC•+) and a substrate radical anion. beilstein-journals.org The catalyst is then returned to its ground state in a subsequent step, completing the catalytic cycle. For instance, in the oxidative coupling of amines, the excited catalyst transfers an electron to oxygen, initiating the process that leads to imine formation. rsc.org The rate and efficiency of these electron transfer steps are influenced by factors such as solvent polarity and the electronic structure of both the catalyst and the substrate. nih.govacs.org

Radical Cation Formation and Reactivity

A key feature of phenothiazine-based photocatalysts is their ability to form stable radical cations upon oxidation. When the excited state of a phenothiazine catalyst donates an electron, it is converted into a radical cation. This species is often stable enough to be isolated and studied, exhibiting reversible cyclic voltammograms. nih.gov This stability is crucial for its role in catalytic cycles. nih.gov

| Property | Value (vs. SCE) | Catalyst Family | Reference |

| Excited State Reduction Potential (E⁰(PC•+/PC*)) | -1.97 V | 10-phenyl phenothiazine | nih.gov |

| Ground State Oxidation Potential (E⁰(PC•+/PC)) | ≈0.8 V | Phenothiazines | nih.gov |

| Ground State Oxidation Potential (E⁰(PC•+/PC)) | ≈0.7 V | Phenoxazines | nih.gov |

| Ground State Oxidation Potential (E⁰(PC•+/PC)) | ≈0.2 V | Dihydrophenazines | nih.gov |

Role of Electronic Effects of Substituents on Catalytic Activity

The electronic properties of substituents on the phenothiazine or the N-aryl ring system can significantly influence the catalyst's activity. These effects can modulate the photophysical and electrochemical properties of the molecule, including its light absorption spectrum, excited-state energy, and redox potentials.

For instance, the introduction of electron-donating or electron-withdrawing groups can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups generally raise the HOMO energy level, making the catalyst easier to oxidize and thus a stronger excited-state reductant. Conversely, electron-withdrawing groups can lower the LUMO, making the catalyst a better oxidant in its excited state.

While direct studies on 4-(10H-phenothiazin-10-yl)benzaldehyde are specific, broader research on related structures illustrates this principle. In studies of other benzaldehyde (B42025) derivatives, electron-donating groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) have been shown to increase the affinity between the substrate and a catalyst surface, which can alter reactivity. d-nb.info In the context of phenothiazine-based photocatalysts, such modifications are a key strategy for designing catalysts with tailored redox potentials suitable for specific chemical transformations. rsc.org

Sustainable Catalysis Approaches

The use of this compound as a photocatalyst aligns with the principles of green chemistry, promoting environmentally benign reaction conditions and avoiding the use of toxic or rare materials.

Utilization of Ambient Conditions and Oxygen as Oxidant

A significant advantage of photoredox catalysis is its ability to facilitate reactions under mild and ambient conditions, often at room temperature and atmospheric pressure, using low-energy visible light from sources like LEDs. beilstein-journals.org This contrasts sharply with many traditional synthetic methods that require high temperatures and pressures.

Furthermore, phenothiazine-based photocatalysis can often utilize molecular oxygen, readily available from the air, as a terminal oxidant. beilstein-journals.org In many catalytic cycles, the photocatalyst is regenerated by an oxidant. Using oxygen is highly sustainable as the only byproduct is typically water. For example, after a reduced photocatalyst has completed its role in a reaction, it can be reoxidized back to its ground state by molecular oxygen, thereby closing the catalytic cycle and allowing the catalyst to be used in small, substoichiometric amounts. beilstein-journals.org This aerobic oxidation is a cornerstone of green photoredox methodologies. beilstein-journals.org

Development of Metal-Free Photoredox Catalysts

The development of potent organic photocatalysts, such as those based on the phenothiazine scaffold, represents a crucial advance in sustainable chemistry. nih.govnih.gov For decades, photoredox catalysis has been dominated by complexes of precious metals like ruthenium and iridium. nih.gov While highly effective, these metals are rare, expensive, and pose concerns regarding toxicity and environmental impact, which can lead to metal contamination in final products. nih.gov

This compound is an example of a purely organic, metal-free photoredox catalyst that can replace precious-metal complexes in a variety of transformations. nih.govnih.gov The motivation for developing these organic catalysts is to create more sustainable and economical synthetic routes. nih.gov The field has seen a rapid expansion of metal-free systems for applications ranging from polymer synthesis to fine chemical production, driven by the desirable redox properties and tunability of scaffolds like phenothiazine. nih.govnih.gov

Chemosensing Platforms and Detection Mechanisms

Design and Synthesis of Phenothiazine-Based Chemosensors

The design of chemosensors based on 4-(10H-phenothiazin-10-yl)benzaldehyde leverages the principles of molecular recognition and signal transduction. The phenothiazine (B1677639) unit, with its electron-rich nitrogen and sulfur atoms, serves as an excellent signaling component due to its favorable optical properties. mdpi.com The core strategy involves coupling this donor with an electron-withdrawing group that also functions as a recognition site. mdpi.com This push-pull framework is sensitive to external stimuli, such as the presence of specific analytes, which can modulate the electronic structure of the molecule and produce a detectable signal. mdpi.com

The synthesis of the foundational compound, this compound, is typically achieved through a palladium-catalyzed cross-coupling reaction. In a common procedure, phenothiazine is reacted with 4-bromobenzaldehyde in the presence of a palladium acetate catalyst, a phosphine ligand like tri-tert-butylphosphine, and a base such as anhydrous potassium carbonate in a suitable solvent like dry toluene at elevated temperatures. mdpi.com This synthetic route provides a reliable method to link the phenothiazine donor to the benzaldehyde (B42025) acceptor, yielding the target molecule. mdpi.com

Further functionalization of this compound allows for the creation of more complex and selective chemosensors. For instance, Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile or 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile can extend the π-conjugation and enhance the intramolecular charge transfer (ICT) characteristics of the molecule. mdpi.comnih.gov These reactions typically involve heating the aldehyde with the active methylene compound in a solvent such as absolute ethanol or acetic anhydride. mdpi.comnih.gov The resulting derivatives often exhibit tailored optical properties and specific reactivity towards target analytes. mdpi.com

Table 1: Synthesis of this compound and its Derivatives

| Reactants | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenothiazine, 4-bromobenzaldehyde | Pd(OAc)₂, ᵗBu₃P, K₂CO₃, Toluene, 110 °C, 24 h | This compound | 76% | mdpi.com |

| This compound, Malononitrile | EtOH, 85 °C, 24 h | 2-(4-(10H-phenothiazin-10-yl)benzylidene)malononitrile | 62% | mdpi.comnih.gov |

Sensing Mechanisms for Anions (e.g., Cyanide)

Chemosensors derived from this compound have demonstrated significant efficacy in the detection of anions, particularly the highly toxic cyanide ion (CN⁻). nih.gov The detection is primarily facilitated by the reactive aldehyde group and the responsive electronic structure of the phenothiazine core.

The primary mechanism for cyanide sensing by these compounds is nucleophilic addition. nih.gov The carbon atom of the aldehyde group in this compound is electrophilic due to the electron-withdrawing nature of the oxygen atom. chemguide.co.ukdocbrown.info The cyanide ion, a potent nucleophile, attacks this electrophilic carbon, leading to the formation of a cyanohydrin adduct. chemguide.co.uklibretexts.org This reaction transforms the hybridization of the carbon atom from sp² to sp³, disrupting the π-conjugation of the molecule. nih.gov In more complex derivatives where the aldehyde has been reacted to form a dicyanovinyl group, the nucleophilic attack of cyanide occurs at the β-vinylic carbon in what is known as a Michael addition. nih.gov This nucleophilic attack is a common strategy in the design of chemosensors for cyanide. nih.gov The formation of this new covalent bond is the key event that triggers a change in the sensor's optical properties. nih.gov

Structure Property Relationships and Molecular Design Principles

Influence of Substituents on Electronic and Photophysical Properties

The electronic and photophysical behaviors of phenothiazine-based molecules are highly sensitive to the nature and position of substituent groups.

The phenothiazine (B1677639) nucleus acts as an effective electron donor. wikipedia.orgscite.ai The attachment of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the phenothiazine or benzaldehyde (B42025) rings can significantly modulate the intramolecular charge transfer (ICT) characteristics of the molecule.

Research on various phenothiazine derivatives has shown that introducing EWGs can enhance fluorescence emission. nih.gov For instance, a comparative study of phenothiazine derivatives bearing EWGs (like nitro, cyano, and formyl groups) and EDGs (like methoxy) at the 3-position revealed that those with EWGs exhibited stronger emission. nih.gov This enhancement is attributed to the suppression of the mixing of the sulfur atom's nonbonding orbital with the π* orbital in the Lowest Unoccupied Molecular Orbital (LUMO), which allows the typically weak π-π* transition to become dominant. nih.gov Conversely, the presence of strong electron-donating substituents can lead to a pronounced solvatochromic behavior, indicating a significant ICT character in the excited state. rsc.org

The strength of the push-pull electronic character of substituents on benzaldehyde derivatives has also been shown to influence their interaction with biological macromolecules, suggesting that stronger push-pull characteristics lead to greater conformational effects on proteins like human serum albumin. nih.gov In the context of 4-(10H-phenothiazin-10-yl)benzaldehyde, the aldehyde group (-CHO) itself functions as an electron-withdrawing group, establishing a donor-acceptor (D-A) framework with the phenothiazine donor.

| Substituent Type | Effect on Phenothiazine Derivatives | Mechanism | Reference |

| Electron-Withdrawing Groups (EWGs) | Enhanced fluorescence emission | Suppresses mixing of sulfur nonbonding orbital with LUMO, making π-π* transition dominant. | nih.gov |

| Strong Electron-Donating Groups (EDGs) | Pronounced solvatochromic behavior | Strong intramolecular charge transfer (ICT) character in the excited state. | rsc.org |

The extent of π-conjugation in phenothiazine-based systems plays a critical role in determining their optical absorption properties. Increasing the conjugation length, for example by creating oligomers with multiple vinylene-linked phenothiazine units, leads to a progressive bathochromic (red) shift of the absorption maxima. researchgate.net This is a direct consequence of the narrowing of the HOMO-LUMO gap with extended conjugation, which allows for the absorption of lower-energy photons.

In a series of monodisperse vinylene-linked phenothiazine oligomers, it was observed that as the number of repeating phenothiazine units increased, both the absorption and fluorescence emission bands shifted to longer wavelengths. researchgate.net This demonstrates a direct correlation between the degree of conjugation and the energy of the electronic transitions. Theoretical studies on phenothiazine-containing conjugated polymers further support that introducing the phenothiazine unit into a polymer backbone, such as polyfluorene, can lead to a slight bathochromic shift in absorption and emission spectra while improving hole-injection and charge-transporting abilities. nih.gov

| Number of Phenothiazine Units | Effect on Absorption/Emission | Reason | Reference |

| Increasing | Red-shift (bathochromic shift) | Extension of π-conjugation degree, narrowing of HOMO-LUMO gap. | researchgate.net |

Conformational Dynamics and Their Role in Performance

The three-dimensional structure and conformational flexibility of the phenothiazine ring system are pivotal to its function, influencing charge transfer processes and luminescent properties.

The phenothiazine ring is not planar but adopts a folded or "butterfly" conformation along the N-S axis. wikipedia.orgresearchgate.net This non-planar structure is a key characteristic, and the degree of folding can vary. For instance, in some biologically active derivatives, the angle between the two aryl rings is in the range of 134-145 degrees, whereas less active conformations may exhibit angles between 155-160 degrees. nih.gov This specific geometry prevents the close intermolecular interactions that can lead to aggregation or the formation of excimers, which often quench fluorescence. nih.gov The butterfly conformation thus plays a crucial role in the photophysical behavior of these molecules in both solution and the solid state.

The flexibility of the phenothiazine ring allows for conformational changes that can significantly impact its electronic properties. The transition between the folded (twisted) and a more planar conformation is central to the phenomenon of intramolecular charge transfer (ICT). nih.govresearchgate.net

Upon photoexcitation, phenothiazine derivatives can form different types of excited states depending on the conformation. In its ground state, the molecule typically has a twisted conformation. In some donor-acceptor systems, excitation leads to a twisted intramolecular charge transfer (TICT) state, which is often non-emissive or weakly emissive, resulting in fluorescence quenching. nih.gov However, if the molecule can adopt a more planar conformation in the excited state, it can lead to a planar intramolecular charge transfer (PICT) state, which is often highly fluorescent. nih.govresearchgate.net

This dynamic interplay between conformation and emission is a key factor in the design of stimuli-responsive materials. For example, mechanical force can induce conformational planarization, leading to changes in emission color and quantum yield. researchgate.net The conformational flexibility and the energy of the charge-transfer state relative to a localized triplet excited state are also critical factors in enabling thermally activated delayed fluorescence (TADF). nih.gov

Molecular Engineering Strategies for Tunable Properties

By strategically modifying the molecular structure of phenothiazine derivatives, it is possible to fine-tune their properties for specific applications. Molecular engineering has emerged as a powerful tool for designing high-performance redox-active molecules. chemrxiv.orgchemrxiv.org

Key strategies include: